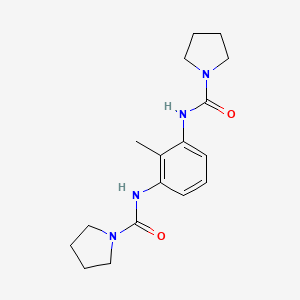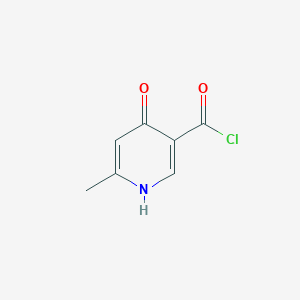![molecular formula C5H3NOS2 B13938987 Thieno[3,2-D]thiazol-2(1H)-one CAS No. 70839-94-0](/img/structure/B13938987.png)
Thieno[3,2-D]thiazol-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,2-D]thiazol-2(1H)-one is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,2-D]thiazol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of oxime acetates with isothiocyanates in the presence of sulfur and a base such as potassium thiocyanate and lithium carbonate. The reaction is carried out in dimethyl sulfoxide at elevated temperatures (around 120°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Thieno[3,2-D]thiazol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Applications De Recherche Scientifique
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound and its derivatives have shown promising activities against various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of Thieno[3,2-D]thiazol-2(1H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Thieno[3,2-D]thiazol-2(1H)-one can be compared with other similar heterocyclic compounds, such as:
Thiazole: A simpler structure with a single thiazole ring, known for its presence in various natural products and pharmaceuticals.
Thiophene: A five-membered ring containing sulfur, widely used in organic electronics and materials science.
Thieno[3,4-b]thiophene: Another fused ring system with applications in organic electronics due to its favorable electronic properties.
The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new bioactive molecules and materials.
Propriétés
Numéro CAS |
70839-94-0 |
|---|---|
Formule moléculaire |
C5H3NOS2 |
Poids moléculaire |
157.2 g/mol |
Nom IUPAC |
1H-thieno[3,2-d][1,3]thiazol-2-one |
InChI |
InChI=1S/C5H3NOS2/c7-5-6-3-1-2-8-4(3)9-5/h1-2H,(H,6,7) |
Clé InChI |
PRQBRIFUHJGLPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C1NC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13938905.png)
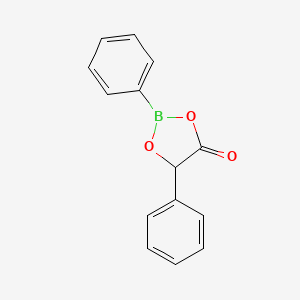
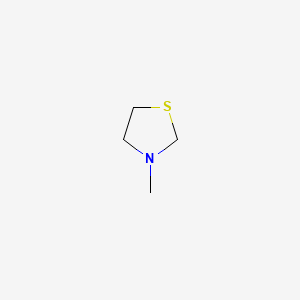

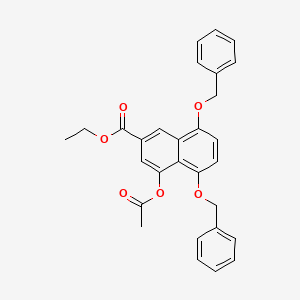
![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B13938944.png)
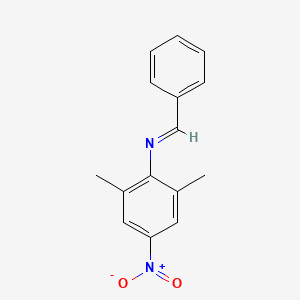
![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)
![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)

![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)
